N-(3-fluoro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide

Description

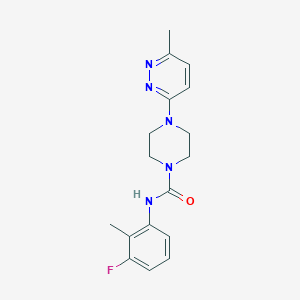

N-(3-fluoro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 3-fluoro-2-methylphenyl group attached to the carboxamide nitrogen and a 6-methylpyridazin-3-yl moiety at the 4-position of the piperazine ring.

Properties

IUPAC Name |

N-(3-fluoro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN5O/c1-12-6-7-16(21-20-12)22-8-10-23(11-9-22)17(24)19-15-5-3-4-14(18)13(15)2/h3-7H,8-11H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEVMSHYEYZGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)NC3=C(C(=CC=C3)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-2-methylphenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound belonging to the class of piperazine carboxamides. This compound has garnered attention due to its potential pharmacological properties, particularly in the context of various biological activities including anti-inflammatory, anti-cancer, and neuropharmacological effects. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 295.34 g/mol

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. The presence of the piperazine moiety is significant for binding to neurotransmitter receptors, particularly dopamine and serotonin receptors, which are implicated in mood regulation and neuropsychiatric disorders.

1. Anticancer Activity

Recent studies have indicated that derivatives of piperazine carboxamides exhibit notable anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.65 | Apoptosis |

| Compound B | HeLa | 2.41 | Cell Cycle Arrest |

| Compound C | CaCo-2 | 1.50 | Inhibition of Proliferation |

These findings suggest that the compound may induce apoptosis in cancer cells via mitochondrial pathways or by inhibiting specific signaling cascades associated with cell survival.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

3. Neuropharmacological Effects

The compound's structural features suggest potential activity as a selective ligand for dopamine receptors. Research indicates that it may modulate dopaminergic pathways, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease.

Case Study 1: Anticancer Efficacy

A study conducted on a series of piperazine derivatives, including this compound, revealed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination treatment with doxorubicin showed a synergistic effect, enhancing overall efficacy.

Case Study 2: Neuroprotective Role

In animal models, administration of the compound demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. This suggests its potential application in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Targets

The piperazine-carboxamide scaffold is a common pharmacophore in medicinal chemistry. Below is a comparative analysis of key analogs:

Table 1: Key Structural Analogues and Pharmacological Profiles

Critical Structural Determinants of Activity

Role of the Carboxamide Linker

The carboxamide group is pivotal for target engagement. For example, removal of the carbonyl group in D3R-selective compounds (e.g., 15b vs. 8j) reduced D3R binding affinity by >100-fold, highlighting its role in hydrogen bonding or conformational stabilization .

Substituent Effects on Potency and Selectivity

- Aryl Groups : The 3-fluoro-2-methylphenyl group in the target compound may enhance lipophilicity and membrane permeability compared to the 4-ethoxyphenyl group in .

- Heterocyclic Moieties : Pyridazine (6-methylpyridazin-3-yl) vs. pyridine (3-chloropyridin-2-yl in BCTC): Pyridazine’s electron-deficient nature may influence π-π stacking or enzyme/receptor binding .

- Trifluoromethyl Groups : Compounds like YM580 and ML267 leverage trifluoromethyl groups for improved metabolic stability and target affinity .

Piperazine Ring Modifications

- 4-Substituents : The 6-methylpyridazin-3-yl group in the target compound contrasts with the 3-chloro-5-trifluoromethylpyridin-2-yl group in ML267, which confers bacterial enzyme inhibition .

- N-Substituents : The 3-fluoro-2-methylphenyl group may confer steric or electronic effects distinct from the 4-tert-butylphenyl group in BCTC, which enhances TRPM8 antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.